REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[F:5][C:6]1[CH:7]=[CH:8][C:9]([N+:13]([O-:15])=[O:14])=[C:10]([OH:12])[CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:1]([O:12][C:10]1[CH:11]=[C:6]([F:5])[CH:7]=[CH:8][C:9]=1[N+:13]([O-:15])=[O:14])[CH:2]=[CH2:3] |f:2.3.4|
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Name
|
|
Quantity
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3.4 g
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 6 hr
|
Duration
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6 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
washed with acetonitrile
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |